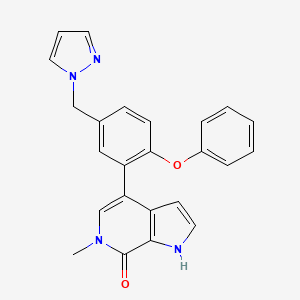
BRD4 Inhibitor-33
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRD4 Inhibitor-33 is a small molecule inhibitor targeting Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family of proteins. BRD4 plays a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone proteins, thereby influencing chromatin structure and transcriptional activity. Inhibitors of BRD4 have gained significant attention due to their potential therapeutic applications in cancer, inflammation, and other diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BRD4 Inhibitor-33 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route involves the preparation of a benzo[d]isoxazol scaffold, followed by functionalization at specific positions to enhance binding affinity and selectivity for BRD4. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher efficiency and scalability. This includes the use of automated reactors, continuous flow chemistry, and advanced purification techniques to ensure the production of high-purity compounds suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
BRD4 Inhibitor-33 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides, under various solvents and temperatures
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
Cancer Treatment
BRD4 Inhibitor-33 has shown promise across multiple cancer types:
- Renal Cell Carcinoma (RCC) : Inhibition of BRD4 prevents proliferation and induces pyroptosis in RCC cells, suggesting a novel therapeutic approach for this malignancy .
- Colorectal Cancer : Studies indicate that BRD4 inhibitors significantly reduce cell migration and invasion in colorectal cancer models, underscoring their potential in managing metastatic disease .
- Melanoma : Preclinical studies demonstrate that BRD4 inhibition can effectively suppress melanoma growth through downregulation of c-MYC and other oncogenes .
Inflammatory Diseases
Beyond oncology, BRD4 inhibitors are being investigated for their role in treating inflammatory conditions:
- Liver Fibrosis : Research shows that BRD4 inhibition can reverse fibrotic responses in liver tissues by modulating profibrotic signaling pathways .
- Drug Addiction : Evidence suggests that targeting BRD4 may alter behavioral responses to drugs like cocaine, indicating potential applications in addiction therapy .
Case Study 1: Renal Cell Carcinoma
A study evaluated the effects of BRD4 inhibition on RCC cell lines. The findings revealed that treatment with a specific BRD4 inhibitor led to significant decreases in cellular proliferation and increased levels of pyroptosis markers. This suggests that targeting BRD4 could be an effective strategy for managing RCC, particularly in cases resistant to conventional therapies .
Case Study 2: Colorectal Cancer Metastasis
In vivo experiments using mouse models demonstrated that administration of a BRD4 inhibitor significantly suppressed liver metastases from colorectal cancer cells. Histological analysis confirmed reduced metastatic foci, highlighting the compound's efficacy in preventing cancer spread .
Comparative Data Table
Mechanism of Action
BRD4 Inhibitor-33 exerts its effects by binding to the bromodomains of BRD4, preventing the interaction between BRD4 and acetylated lysine residues on histone proteins. This disruption inhibits the recruitment of transcriptional machinery and the activation of gene expression. The molecular targets include key transcription factors and coactivators involved in cell cycle regulation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
(+)-JQ1: A well-known BRD4 inhibitor with broad activity against BET family members.
I-BET762: Another potent BRD4 inhibitor with similar mechanisms of action.
ZL0513: A selective BRD4 inhibitor with significant anti-angiogenic effects
Uniqueness of BRD4 Inhibitor-33
This compound is unique due to its specific binding affinity and selectivity for BRD4, offering potential advantages in terms of efficacy and reduced off-target effects. Its distinct chemical structure and functional groups contribute to its unique pharmacological profile, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C24H20N4O2 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
6-methyl-4-[2-phenoxy-5-(pyrazol-1-ylmethyl)phenyl]-1H-pyrrolo[2,3-c]pyridin-7-one |
InChI |
InChI=1S/C24H20N4O2/c1-27-16-21(19-10-12-25-23(19)24(27)29)20-14-17(15-28-13-5-11-26-28)8-9-22(20)30-18-6-3-2-4-7-18/h2-14,16,25H,15H2,1H3 |
InChI Key |
BHKWHTCFBHLJLR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C(C1=O)NC=C2)C3=C(C=CC(=C3)CN4C=CC=N4)OC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















